Ethyl difluoro(trimethylsilyl)acetate
Overview
Description
Ethyl difluoro(trimethylsilyl)acetate, also known as Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate, is a chemical compound with the molecular formula C7H14F2O2Si . It has a molecular weight of 196.27 .
Molecular Structure Analysis
The InChI code for Ethyl difluoro(trimethylsilyl)acetate is1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Ethyl difluoro(trimethylsilyl)acetate is a liquid at room temperature . It has a specific gravity of 1.03 and a refractive index of 1.39 . The compound has a flash point of 55 °C/20mm .Scientific Research Applications
Precursors in Organic Synthesis
Ethyl difluoro(trimethylsilyl)acetate has been identified as a precursor in the synthesis of 3,3-Difluoroazetidinones. It is used in conjunction with carbonyl compounds and imines to produce these compounds, offering an alternative synthesis route for 3,3-difluoroazetidinones, which are valuable in various chemical applications (Bordeau et al., 2006).
Versatile Building Blocks
Ethyl difluoro(trimethylsilyl)acetate is also highlighted as a versatile building block for the introduction of CF2CO2R groups in chemical compounds. It exhibits broad solubility in most organic solvents and can be prepared through various methods like deprotonation/silylation of ethyl difluoroacetate or by Reformatsky-type reactions. Its physical properties and preparative methods make it a valuable reagent in synthetic organic chemistry (Amii et al., 2014).
Fluoroalkylation Reactions
A related compound, difluoro(trimethylsilyl)acetonitrile, derived from ethyl difluoro(trimethylsilyl)acetate, has been shown to be effective in fluoroalkylation reactions with aldehydes, N-tosylimines, N-alkylimines, and enamines. This suggests the utility of ethyl difluoro(trimethylsilyl)acetate derivatives in fluoroalkylation, an important reaction in the field of pharmaceuticals and agrochemicals (Kosobokov et al., 2012).
Catalyzed Asymmetric Reactions
In asymmetric synthesis, ethyl difluoro(trimethylsilyl)acetate is used in aldol reactions with aldehydes. Chiral Lewis acids catalyze these reactions to produce α,α-difluoro β-hydroxy esters with high enantioselectivities. This demonstrates its application in producing stereochemically complex molecules, a key aspect in the development of pharmaceutical agents (Iseki et al., 1997).
Cross-Coupling Reactions
Another significant application is in cross-coupling reactions, where α,α-difluoro-α-(trimethylsilyl)acetamides, derivatives of ethyl difluoro(trimethylsilyl)acetate, are arylated and heteroarylated. This process, catalyzed by palladium complexes, offers a versatile platform for generating a range of α,α-difluoro carbonyl compounds, which are important in medicinal chemistry and materials science (Ge et al., 2014).
Safety And Hazards
Ethyl difluoro(trimethylsilyl)acetate is classified as a flammable liquid and vapor. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
ethyl 2,2-difluoro-2-trimethylsilylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAKYYSMROBYNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374562 | |
Record name | Ethyl trimethylsilyldifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl difluoro(trimethylsilyl)acetate | |
CAS RN |
205865-67-4 | |
Record name | Ethyl trimethylsilyldifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.